2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid

Hydrogen bonding Topological polar surface area Drug-likeness

2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid (CAS 1548775-54-7) is a pyrazole-4-acetic acid derivative bearing an alpha-hydroxy substituent on the acetic acid side chain (molecular formula C₇H₁₀N₂O₃, MW 170.17 g/mol). The compound is supplied as a versatile small-molecule scaffold with a minimum purity specification of 95% and is marketed under the Biosynth brand for laboratory research applications.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 1548775-54-7
Cat. No. B2794351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid
CAS1548775-54-7
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCC1=NN(C=C1C(C(=O)O)O)C
InChIInChI=1S/C7H10N2O3/c1-4-5(3-9(2)8-4)6(10)7(11)12/h3,6,10H,1-2H3,(H,11,12)
InChIKeyFSTPAJACCZTARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic Acid (CAS 1548775-54-7): Procurement-Relevant Chemical Identity and Scaffold Profile


2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid (CAS 1548775-54-7) is a pyrazole-4-acetic acid derivative bearing an alpha-hydroxy substituent on the acetic acid side chain (molecular formula C₇H₁₀N₂O₃, MW 170.17 g/mol) . The compound is supplied as a versatile small-molecule scaffold with a minimum purity specification of 95% and is marketed under the Biosynth brand for laboratory research applications . Its computed physicochemical profile—AlogP 1.29, topological polar surface area (TPSA) 90.65 Ų, five hydrogen bond acceptors, and two hydrogen bond donors—positions it within the favorable drug-like chemical space (QED weighted score 0.69) . The compound belongs to the pyrazole-4-acetic acid structural class, a substructure that has been identified through high-throughput screening as a privileged scaffold for CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonism [1].

Why Generic Substitution of 2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic Acid with Non-Hydroxylated Pyrazole-4-acetic Acid Analogs Carries Scientific Risk


The alpha-hydroxy substituent on the acetic acid moiety of 2-(1,3-dimethylpyrazol-4-yl)-2-hydroxyacetic acid (CAS 1548775-54-7) fundamentally alters the compound's physicochemical and molecular recognition profile relative to its non-hydroxylated counterpart, (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 1177342-49-2). The hydroxyl group introduces a second hydrogen bond donor, increases the topological polar surface area from 55.12 Ų to 90.65 Ų, and creates a stereogenic center at the alpha carbon that is absent in the achiral comparator . These differences affect not only solubility and permeability but also the potential for stereoselective target engagement. In the context of the broader pyrazole-4-acetic acid class, structure–activity relationship (SAR) studies on CRTh2 antagonists have demonstrated that even minor substituent modifications on the acetic acid side chain can produce pronounced shifts in receptor binding affinity and functional activity, with optimized analogs achieving low nanomolar IC₅₀ values [1]. Generic substitution without experimental validation therefore risks loss of potency, altered selectivity, or unanticipated pharmacokinetic behavior [1].

Quantitative Differentiation Evidence: 2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic Acid vs. Closest Structural Analogs


Alpha-Hydroxy Substitution Increases Hydrogen Bond Donor Capacity by 100% and Topological Polar Surface Area by 64% vs. Non-Hydroxylated Analog

The presence of the alpha-hydroxy group in 2-(1,3-dimethylpyrazol-4-yl)-2-hydroxyacetic acid (CAS 1548775-54-7) doubles the hydrogen bond donor count (HBD = 2) compared to the non-hydroxylated analog (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid (HBD = 1) and increases the hydrogen bond acceptor count from 3 to 5 . This results in a topological polar surface area of 90.65 Ų for the target compound versus 55.12 Ų for the comparator—a 64.4% increase . The enhanced HBD/HBA profile and larger TPSA are expected to strengthen specific polar interactions with biological targets while potentially reducing passive membrane permeability, a trade-off that must be considered in target-specific drug design [1].

Hydrogen bonding Topological polar surface area Drug-likeness Molecular recognition

Alpha-Hydroxy Group Shifts Lipophilicity by +1.38 LogP Units vs. Non-Hydroxylated Analog, Reversing Hydrophilicity Ranking

Despite the addition of a polar hydroxyl group, the target compound exhibits a computed AlogP of 1.29, whereas the non-hydroxylated analog (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid has a LogP of -0.09 . This represents a shift of +1.38 log units, indicating that the target compound is substantially more lipophilic than its non-hydroxylated counterpart . This counterintuitive result may be attributed to intramolecular hydrogen bonding between the alpha-hydroxy group and the carboxylic acid carbonyl, which masks polarity and enhances lipophilicity. The LogP differential has practical consequences: the comparator (LogP -0.09) is predicted to be water-miscible, while the target compound (AlogP 1.29) exhibits moderate lipophilicity, influencing solvent partitioning, protein binding, and membrane permeability in biological assays.

Lipophilicity LogP AlogP Permeability ADME

Chiral Center at the Alpha Carbon Enables Stereoselective Synthesis and Enantiomer-Dependent Biological Activity Absent in Achiral Analogs

The alpha carbon of the hydroxyacetic acid side chain in 2-(1,3-dimethylpyrazol-4-yl)-2-hydroxyacetic acid is a stereogenic center, giving rise to (R)- and (S)-enantiomers . In contrast, the closest non-hydroxylated analog, (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 1177342-49-2), is confirmed as achiral and cannot be resolved into enantiomers . The presence of chirality is significant because >50% of approved small-molecule drugs are chiral, and enantiomers frequently exhibit divergent pharmacodynamics, pharmacokinetics, and toxicity profiles [1]. The target compound's chiral center provides a handle for asymmetric synthesis, chiral chromatography resolution, and the potential to develop enantiopure derivatives with improved therapeutic windows—capabilities not available with the achiral comparator.

Chirality Stereochemistry Enantiomeric resolution Stereoselective synthesis

Intermolecular Hydrogen Bonding from Alpha-Hydroxy Group Increases Boiling Point by 24 °C and Density by 7.5% vs. Non-Hydroxylated Analog

The alpha-hydroxy substituent strengthens intermolecular hydrogen bonding networks, resulting in a boiling point increase of approximately 24 °C for the target compound (337.2 °C at 760 mmHg) compared to the non-hydroxylated analog (313.0 ± 27.0 °C at 760 mmHg) [1] . Similarly, the density increases from 1.2 ± 0.1 g/cm³ to 1.29 g/cm³ (a 7.5% increase), consistent with more efficient molecular packing driven by additional hydrogen bond interactions [1] . These differences affect not only bulk physical handling and storage conditions but also vapor-phase behavior relevant to certain synthetic and analytical workflows.

Physicochemical properties Boiling point Density Intermolecular interactions

Pyrazole-4-acetic Acid Scaffold Validated as CRTh2 Antagonist Pharmacophore with Nanomolar Potency: Alpha-Hydroxy Modification as an Unexplored SAR Vector

High-throughput screening and subsequent medicinal chemistry optimization identified the pyrazole-4-acetic acid substructure—the core scaffold of 2-(1,3-dimethylpyrazol-4-yl)-2-hydroxyacetic acid—as a validated pharmacophore for CRTh2 (DP2) receptor antagonism, with optimized derivatives achieving low nanomolar inhibitory potency [1]. For example, a closely related pyrazole-4-acetic acid derivative (CRTh2 antagonist 1, CAS 1379445-54-1) demonstrated an IC₅₀ of 89 nM against the CRTh2 receptor [2]. The alpha-hydroxy substituent present in the target compound represents a modification on the acetic acid side chain that has not been systematically explored in published CRTh2 SAR studies, which have primarily focused on substitution at the pyrazole ring positions [1]. This structural feature may confer altered receptor binding kinetics, hydrogen bonding patterns, or metabolic stability relative to known CRTh2 antagonists.

CRTh2 antagonist DP2 receptor Allergic inflammation Structure-activity relationship

Regioisomeric Differentiation: 1,3-Dimethyl Substitution Pattern Confers Distinct Electronic and Steric Properties vs. 1,5-Dimethyl and 1-Ethyl Analogs

Among the hydroxyacetic acid-substituted pyrazole isomers, the 1,3-dimethyl substitution pattern of the target compound (CAS 1548775-54-7) differs from the 1,5-dimethyl regioisomer (2-(1,5-dimethyl-4-pyrazolyl)-2-hydroxyacetic acid, CAS 1520339-92-7) and the 1-ethyl analog (2-(1-ethyl-4-pyrazolyl)-2-hydroxyacetic acid, CAS 1481863-94-8) . The 1,3-dimethyl arrangement places both methyl groups adjacent to the pyrazole nitrogen atoms, maximizing electron-donating effects on the heterocyclic ring system and influencing the pKa of the pyrazole N–H (when deprotected) as well as the electron density at the C-4 position where the hydroxyacetic acid side chain is attached [1]. This electronic modulation is absent in the 1,5-isomer and is quantitatively different in the 1-ethyl analog, where the ethyl group provides distinct steric bulk and inductive effects compared to a methyl group . These regioisomeric differences can affect metal chelation behavior, hydrogen bonding geometry, and target binding complementarity in biological systems.

Regioisomerism Pyrazole substitution Electronic effects Steric effects

Recommended Research and Industrial Application Scenarios for 2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic Acid (CAS 1548775-54-7)


CRTh2/DP2 Receptor Antagonist Lead Discovery and SAR Expansion

The pyrazole-4-acetic acid substructure of this compound has been validated through high-throughput screening and medicinal chemistry optimization as a CRTh2 (DP2) receptor antagonist pharmacophore, with optimized derivatives achieving IC₅₀ values in the low nanomolar range [1]. The alpha-hydroxy substituent represents an unexplored structural vector for SAR expansion beyond the published modifications focused on pyrazole ring substitution. Researchers pursuing novel CRTh2 antagonists for allergic rhinitis, asthma, and atopic dermatitis indications should evaluate this compound as a starting scaffold, given that the alpha-hydroxy group may confer altered receptor residence time, improved metabolic stability, or differentiated hydrogen bonding with key receptor residues [1] .

Stereoselective Synthesis and Chiral Building Block Applications

The alpha-carbon stereogenic center renders this compound a valuable chiral building block for enantioselective synthesis programs [1]. Unlike the achiral non-hydroxylated analog (CAS 1177342-49-2), this compound can be resolved into (R)- and (S)-enantiomers via chiral chromatography or stereoselective synthetic routes . The resolved enantiomers may serve as precursors for diastereoselective transformations, chiral auxiliary applications, or the synthesis of enantiopure drug candidates, where stereochemistry is a critical determinant of biological activity [1] .

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Programs

With a molecular weight of 170.17 g/mol, a QED weighted drug-likeness score of 0.69, and a favorable balance of polar surface area (90.65 Ų) and lipophilicity (AlogP 1.29), this compound meets established fragment-like physicochemical criteria [1]. Its five hydrogen bond acceptors and two hydrogen bond donors provide multiple vectors for target engagement, while its 7 rotatable bonds offer conformational flexibility for induced-fit binding [1]. Fragment-based screening libraries and scaffold-hopping campaigns targeting enzymes or receptors with carboxylic acid recognition motifs (e.g., hydroxyacid oxidase, ACC, or prostaglandin receptors) should include this compound as a polar, chiral fragment with demonstrated class-level pharmacophore relevance .

Physicochemical Probe for Hydrogen Bonding and Lipophilicity Studies in Drug Design

The counterintuitive lipophilicity shift (ΔLogP = +1.38 vs. the non-hydroxylated analog) makes this compound an informative probe molecule for studying the effects of intramolecular hydrogen bonding on partition coefficients and membrane permeability [1] . Computational chemists and physical organic chemists can use this compound–comparator pair to validate in silico LogP prediction algorithms, train quantitative structure–property relationship (QSPR) models, or investigate the contribution of alpha-hydroxy–carboxylic acid intramolecular H-bonding to overall molecular physicochemical behavior [1].

Quote Request

Request a Quote for 2-(1,3-Dimethylpyrazol-4-yl)-2-hydroxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.